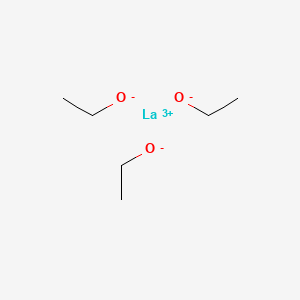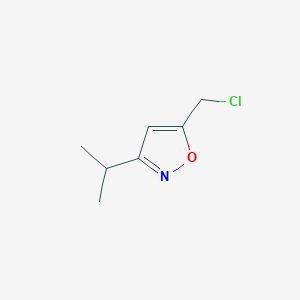
Lanthanum(III) ethoxide
Overview
Description
Lanthanum(III) ethoxide, also known as lanthanum(3+) ethanolate, is an organometallic compound with the chemical formula C₆H₁₅LaO₃. It is part of the lanthanide series and is known for its applications in various fields due to its unique properties. This compound is typically used in non-aqueous solubility applications, such as solar energy and water treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum(III) ethoxide can be synthesized through the reaction of lanthanum(III) chloride with sodium ethoxide in an anhydrous ethanol solution. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the product. The general reaction is as follows:
LaCl3+3NaOEt→La(OEt)3+3NaCl
where LaCl₃ is lanthanum(III) chloride and NaOEt is sodium ethoxide.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high purity and yield of the product. The compound is often produced in bulk quantities for commercial and research applications .
Chemical Reactions Analysis
Types of Reactions: Lanthanum(III) ethoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lanthanum(III) oxide.
Hydrolysis: Reacts with water to form lanthanum hydroxide and ethanol.
Substitution: Can undergo ligand exchange reactions with other alkoxides or organic ligands.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Hydrolysis: Occurs readily in the presence of moisture.
Substitution: Requires the presence of other alkoxides or ligands in an anhydrous solvent.
Major Products:
Oxidation: Lanthanum(III) oxide (La₂O₃)
Hydrolysis: Lanthanum hydroxide (La(OH)₃) and ethanol
Substitution: Various lanthanum alkoxides or organometallic compounds
Scientific Research Applications
Lanthanum(III) ethoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of lanthanum-based materials and catalysts.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as thin films and coatings, through chemical vapor deposition (CVD) and physical vapor deposition (PVD) techniques
Mechanism of Action
The mechanism of action of lanthanum(III) ethoxide involves its ability to form stable complexes with various ligands. This property is exploited in its use as a precursor for the synthesis of other lanthanum compounds. In biological systems, lanthanum(III) ions can interact with phosphate groups, leading to the formation of insoluble lanthanum phosphate complexes. This mechanism is utilized in medical applications to reduce serum phosphate levels .
Comparison with Similar Compounds
Lanthanum(III) oxide (La₂O₃): An inorganic compound used in optical materials and as a catalyst.
Lanthanum(III) chloride (LaCl₃): Used in the synthesis of other lanthanum compounds and as a catalyst.
Lanthanum(III) nitrate (La(NO₃)₃): Utilized in various chemical reactions and as a precursor for other lanthanum compounds
Uniqueness: Lanthanum(III) ethoxide is unique due to its organometallic nature, which allows it to be used in non-aqueous solubility applications. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
ethanolate;lanthanum(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5O.La/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAJGHOZGYPSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15LaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558342 | |
| Record name | Lanthanum triethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90397-54-9 | |
| Record name | Lanthanum triethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















